

# L-erythro-Chloramphenicol chemical structure and properties

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## Compound of Interest

Compound Name: *L-erythro-Chloramphenicol*

Cat. No.: *B001208*

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## L-erythro-Chloramphenicol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and analytical methodologies for **L-erythro-Chloramphenicol**. It is intended for researchers, scientists, and professionals in the field of drug development.

### Chemical Structure and Identification

**L-erythro-Chloramphenicol** is one of the four stereoisomers of Chloramphenicol. Chemically, it is known as 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide.<sup>[1]</sup> The specific stereochemistry of the L-erythro isomer is crucial for its biological activity.

Table 1: Chemical Identification of **L-erythro-Chloramphenicol**

Identifier	Value
IUPAC Name	2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[1]
CAS Number	7384-89-6[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>5</sub> [1][2][3]
Molecular Weight	323.13 g/mol [1][2][3]
InChI	InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1[1][2]
InChIKey	WIIZWVCIJKGZOK-DTWKUNHWSA-N[1]
SMILES	C1=CC(=CC=C1--INVALID-LINK--NC(=O)C(Cl)Cl">C@HO)--INVALID-LINK--[O-][2]

## Physicochemical Properties

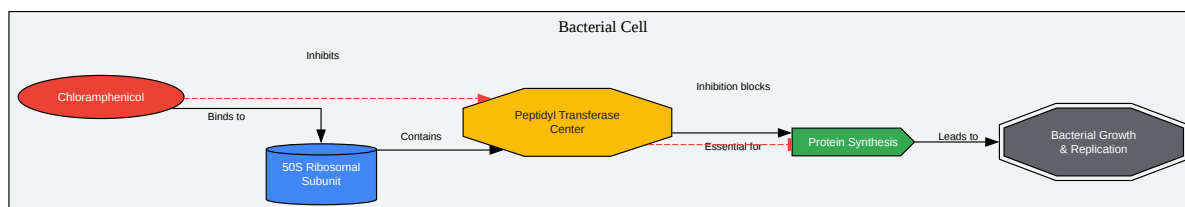
The physical and chemical properties of **L-erythro-Chloramphenicol** are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.

Table 2: Physicochemical Properties of **L-erythro-Chloramphenicol**

Property	Value
Melting Point	176 °C[4]
Boiling Point (Predicted)	644.9 ± 55.0 °C[4]
Density (Predicted)	1.547 ± 0.06 g/cm <sup>3</sup> [4]
pKa (Predicted)	11.03 ± 0.46[4]
Solubility	Slightly soluble in DMSO, Ethanol, and Methanol[4]
Topological Polar Surface Area	115 Å <sup>2</sup>

## Mechanism of Action

Chloramphenicol, including its L-erythro isomer, is a broad-spectrum bacteriostatic antibiotic. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[5][6] It achieves this by binding to the 50S ribosomal subunit, specifically to the A2451 and A2452 residues of the 23S rRNA.[5] This binding obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[7]

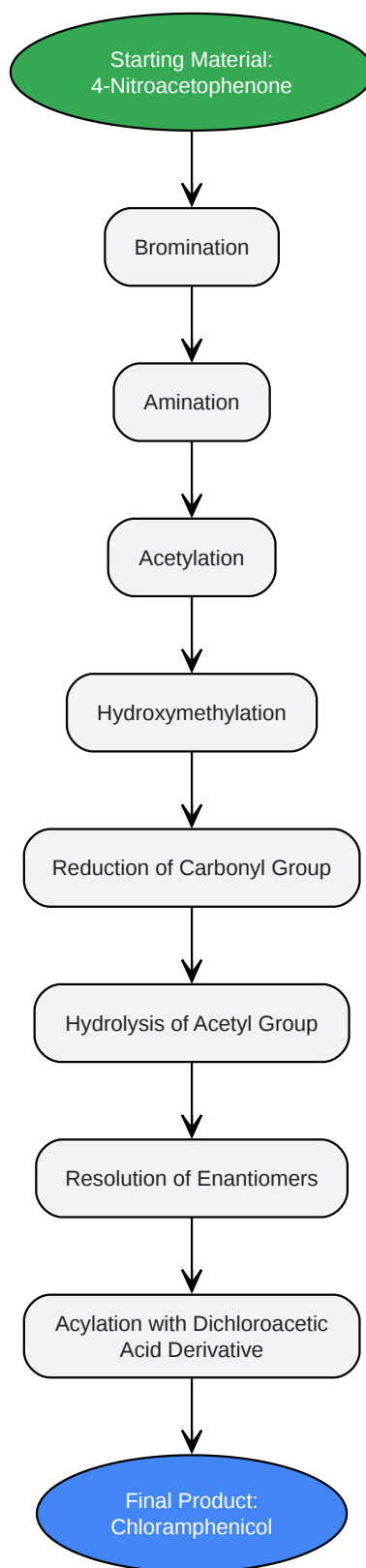


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**Figure 1:** Mechanism of action of Chloramphenicol.

## Chemical Synthesis

The chemical synthesis of chloramphenicol is a multi-step process. One common pathway starts from 4-nitroacetophenone. The following diagram illustrates a generalized workflow for the synthesis of the D,L-threo racemic mixture, which is then resolved to obtain the desired stereoisomer.



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**Figure 2:** Generalized workflow for the chemical synthesis of Chloramphenicol.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **L-erythro-Chloramphenicol**.

Table 3: Spectroscopic Data for Chloramphenicol

Spectroscopic Technique	Characteristic Data
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ : ~272-274 nm[5]
FT-IR Spectroscopy ( $\text{cm}^{-1}$ )	3352-3246 (O-H and N-H stretching), 3081 (aromatic C-H stretching), 1681 (C=O stretching), 1559 (C=C stretching), 1521 ( $\text{NO}_2$ stretching), 662 (C-Cl stretching)[5]
Mass Spectrometry	Precursor ion ( $m/z$ ) = 321, with main product ions at $m/z$ = 257, 194, 176, and 152 in negative ion mode.[8]
NMR Spectroscopy	$^1\text{H}$ NMR and $^{13}\text{C}$ NMR spectra have been reported and are available in spectral databases.[2]

## Experimental Protocols: Analytical Methods

The determination of Chloramphenicol residues in various matrices is critical for food safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.

## Sample Preparation and Extraction from Honey

This protocol is adapted for the analysis of Chloramphenicol in honey samples.[9]

- **Sample Weighing and Dissolution:** Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube. Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute to dissolve the honey.

- **Liquid-Liquid Extraction:** Add 10 mL of ethyl acetate to the tube and shake vigorously. Centrifuge at 4500 rpm for 5 minutes. Repeat the extraction with another 10 mL of ethyl acetate.
- **Evaporation:** Combine the ethyl acetate layers and evaporate to dryness at 40°C under a gentle stream of nitrogen.
- **Reconstitution and Cleanup:** To the dried residue, add 1 mL of Milli-Q water and 1 mL of a 1:1 mixture of n-Hexane and Carbon Tetrachloride. Vortex and centrifuge.
- **Final Preparation:** Transfer the upper aqueous layer and filter it into a UPLC vial for analysis.

## Sample Preparation and Extraction from Animal Tissues (e.g., Shrimp)

This protocol is a general method for the extraction of Chloramphenicol from animal tissues.

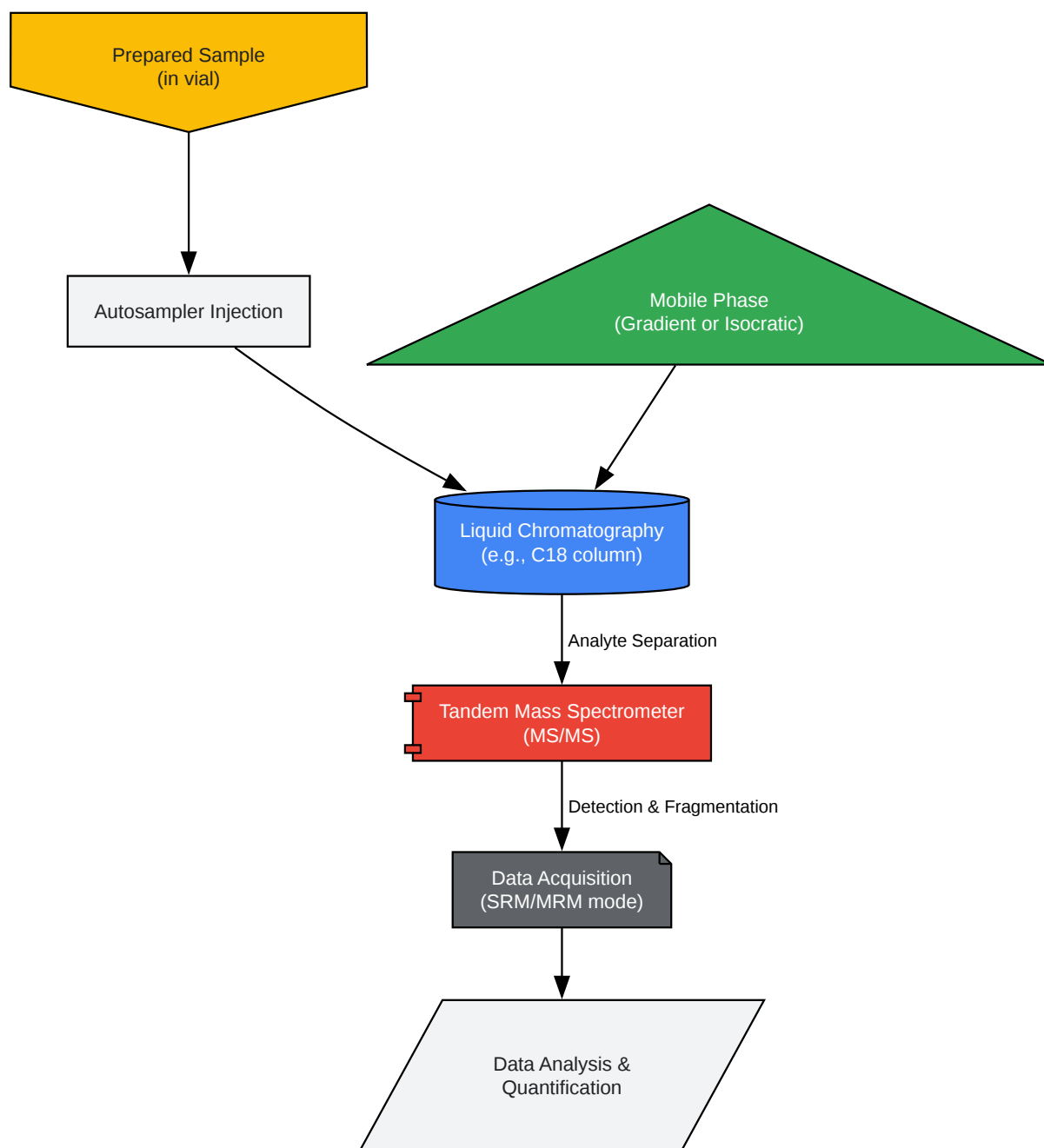
- **Homogenization and Extraction:** Homogenize a 5 g sample with 5 mL of water. Add 10 mL of an acetonitrile/ethyl acetate mixture, homogenize further, and then centrifuge.
- **Solvent Evaporation and Re-dissolution:** Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C. Re-dissolve the residue in 6 mL of 4% NaCl.
- **Hexane Wash:** Add 3 mL of hexane, shake gently, and discard the hexane layer. Repeat this washing step.
- **Solid-Phase Extraction (SPE) Cleanup:**
  - Condition an SPE octadecyl (C18) column with 3 mL of methanol followed by 3 mL of water.
  - Pass the sample solution through the conditioned SPE column.
  - Elute the Chloramphenicol with 3 mL of methanol.

- Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following is a general workflow for the instrumental analysis of Chloramphenicol.





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**Figure 3:** General workflow for LC-MS/MS analysis of Chloramphenicol.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and validated for specific laboratory conditions and matrices.

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